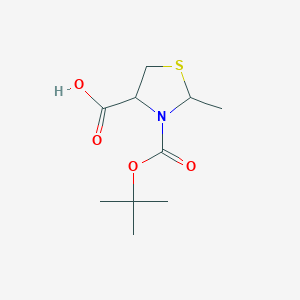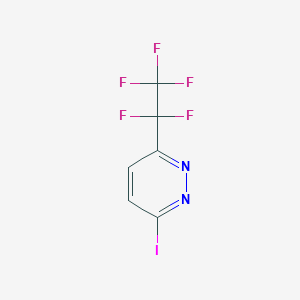
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide typically involves multiple steps, including the introduction of fluorinated groups and the formation of the nicotinamide core. Common synthetic routes may include:
Fluorination Reactions: Introduction of pentafluoroethyl and trifluoromethylsulfanylmethyl groups using fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylsulfur pentafluoride (SF5CF3).
Amidation Reactions: Formation of the nicotinamide core through the reaction of nicotinic acid or its derivatives with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of advanced materials, coatings, and polymers with unique properties.
作用机制
The mechanism of action of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Molecular Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
Nicotinamide: A simpler analog with a wide range of biological activities.
Fluorinated Nicotinamides: Compounds with similar fluorinated groups, offering unique chemical properties.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and reactivity.
Uniqueness
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide stands out due to its unique combination of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, which impart distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H12F8N2OS |
|---|---|
分子量 |
396.30 g/mol |
IUPAC 名称 |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethylsulfanyl)butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12F8N2OS/c1-2-9(6-25-13(19,20)21)23-10(24)7-3-8(5-22-4-7)11(14,15)12(16,17)18/h3-5,9H,2,6H2,1H3,(H,23,24) |
InChI 键 |
KJKRNEOSUNTBHY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)



